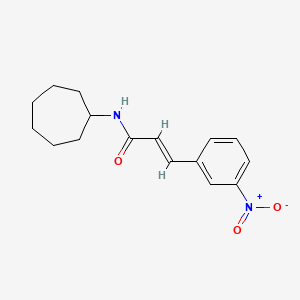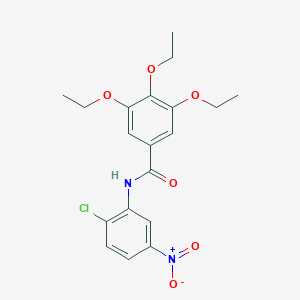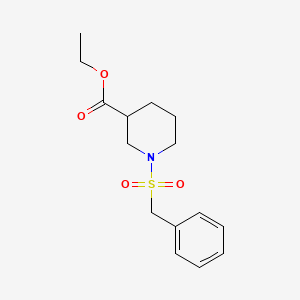
(2E)-N-cycloheptyl-3-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-cycloheptyl-3-(3-nitrophenyl)prop-2-enamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by a cycloheptyl group attached to an enamide structure, with a nitrophenyl substituent. This compound is of interest due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cycloheptyl-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of cycloheptylamine with 3-(3-nitrophenyl)acrylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cycloheptyl-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-cycloheptyl-3-(3-nitrophenyl)prop-2-enamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The nitrophenyl group may play a role in binding to specific enzymes or receptors, while the cycloheptyl group may influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-cycloheptyl-3-(4-nitrophenyl)prop-2-enamide: Similar structure with the nitro group in the para position.
(2E)-N-cycloheptyl-3-(2-nitrophenyl)prop-2-enamide: Similar structure with the nitro group in the ortho position.
(2E)-N-cyclohexyl-3-(3-nitrophenyl)prop-2-enamide: Similar structure with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
(2E)-N-cycloheptyl-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitro group and the presence of the cycloheptyl group. These structural features may confer distinct reactivity and binding properties compared to similar compounds.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(E)-N-cycloheptyl-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H20N2O3/c19-16(17-14-7-3-1-2-4-8-14)11-10-13-6-5-9-15(12-13)18(20)21/h5-6,9-12,14H,1-4,7-8H2,(H,17,19)/b11-10+ |
InChI Key |
VLHBYLJHMVGTMJ-ZHACJKMWSA-N |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4,5-Dimethoxy-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11016638.png)
![(2S)-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11016642.png)

![N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide](/img/structure/B11016652.png)
![6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11016655.png)

![2-(1H-indol-1-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11016662.png)



![6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11016688.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11016692.png)

